molecular formula C8H10O2 B12542260 4-Ethenyl-4-methoxycyclopent-2-en-1-one CAS No. 870524-52-0

4-Ethenyl-4-methoxycyclopent-2-en-1-one

Katalognummer: B12542260
CAS-Nummer: 870524-52-0
Molekulargewicht: 138.16 g/mol
InChI-Schlüssel: NFRBMTXJSDXZSM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Ethenyl-4-methoxycyclopent-2-en-1-one is an organic compound with the molecular formula C8H10O2. It is characterized by a cyclopentenone ring substituted with an ethenyl group and a methoxy group.

Vorbereitungsmethoden

The synthesis of 4-ethenyl-4-methoxycyclopent-2-en-1-one can be achieved through several synthetic routes. One common method involves the reaction of cyclopentadiene with methoxyacetylene under specific conditions to form the desired product. The reaction typically requires a catalyst and is conducted under controlled temperature and pressure to ensure high yield and purity .

Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and scale up the production. This approach allows for better control over the reaction parameters and improves the efficiency of the process .

Analyse Chemischer Reaktionen

4-Ethenyl-4-methoxycyclopent-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate typically yields carboxylic acids, while reduction with lithium aluminum hydride produces alcohols .

Wissenschaftliche Forschungsanwendungen

4-Ethenyl-4-methoxycyclopent-2-en-1-one has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 4-ethenyl-4-methoxycyclopent-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Vergleich Mit ähnlichen Verbindungen

4-Ethenyl-4-methoxycyclopent-2-en-1-one can be compared with other similar compounds, such as:

    1-Ethynyl-4-methoxy-2-methylbenzene: This compound has a similar methoxy group but differs in the presence of an ethynyl group and a benzene ring.

    4-Methoxycyclopent-2-en-1-one: This compound lacks the ethenyl group, making it less reactive in certain chemical reactions.

The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for various chemical transformations and applications .

Eigenschaften

CAS-Nummer

870524-52-0

Molekularformel

C8H10O2

Molekulargewicht

138.16 g/mol

IUPAC-Name

4-ethenyl-4-methoxycyclopent-2-en-1-one

InChI

InChI=1S/C8H10O2/c1-3-8(10-2)5-4-7(9)6-8/h3-5H,1,6H2,2H3

InChI-Schlüssel

NFRBMTXJSDXZSM-UHFFFAOYSA-N

Kanonische SMILES

COC1(CC(=O)C=C1)C=C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.